Brivaracetam (alfaR, 4S)-Isomer
Description
Structure
3D Structure
Properties
CAS No. |
357336-99-3 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1 |
InChI Key |
MSYKRHVOOPPJKU-DTWKUNHWSA-N |
Isomeric SMILES |
CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Brivaracetam Alfar, 4s Isomer
Primary Molecular Target Interaction: Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A)
The principal mechanism of action of Brivaracetam (B1667798) is its interaction with Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein found in synaptic vesicles throughout the central nervous system. nih.govresearchgate.netresearchgate.netresearchgate.net SV2A is crucial for the proper functioning of synapses, playing a key role in the regulation of neurotransmitter release. researchgate.netnih.govmdpi.com
High Affinity and Selectivity for SV2A Binding
Brivaracetam exhibits a high affinity and selectivity for SV2A. nih.govresearchgate.netresearchgate.net Research has consistently demonstrated that Brivaracetam binds to SV2A with an affinity that is approximately 15 to 30 times greater than that of its predecessor, levetiracetam (B1674943). researchgate.netresearchgate.net This enhanced binding affinity is a key characteristic that distinguishes Brivaracetam. researchgate.net In vitro binding experiments using radiolabeled Brivaracetam have confirmed its high-affinity binding to a homogenous population of sites in rat and human brain tissue, as well as on recombinant human SV2A. nih.gov Furthermore, studies in SV2A knock-out mice showed no specific binding of Brivaracetam, confirming the selectivity of its interaction. nih.gov This high-affinity and selective binding to SV2A is believed to be the primary driver of its anticonvulsant properties. nih.govnih.gov
Comparative Binding Kinetics and Conformational Interactions with SV2A vs. Levetiracetam
While both Brivaracetam and Levetiracetam target SV2A, their interactions with the protein differ significantly in terms of kinetics and conformational changes. nih.govresearchgate.net Studies utilizing an allosteric modulator of SV2A have revealed these differences. The modulator was found to increase the binding of both drugs, but through different mechanisms. nih.gov For Brivaracetam, the increased binding was primarily due to an enhancement in affinity, whereas for Levetiracetam, it was due to an increase in the apparent number of binding sites. nih.govneurology.org
These findings suggest that Brivaracetam and Levetiracetam may bind to different sites or interact with different conformational states of the SV2A protein. nih.govresearchgate.net Further evidence for this differential interaction comes from studies involving mutations of specific amino acids in the SV2A protein. nih.gov While mutations at several sites affected the binding of both drugs, mutations at three specific amino acid residues (K694, I273, and S294) eliminated the modulatory effect on Levetiracetam binding without impacting the modulation of Brivaracetam binding. nih.gov This confirms that although they bind to closely related sites, their interaction with the human SV2A protein is distinct. nih.gov This differential interaction may contribute to the pharmacological differences observed between the two drugs. nih.govneurology.org
Table 1: Comparative Effects of an SV2A Allosteric Modulator on Brivaracetam and Levetiracetam Binding
| Radioligand | Effect on Affinity (Kd) | Effect on Apparent Binding Sites (Bmax) |
| [3H]Brivaracetam | 10-fold increase in affinity | 1.3-fold increase in Bmax |
| [3H]Levetiracetam | 2-3-fold increase in affinity | 2-fold increase in Bmax |
| Data from radioligand binding studies in HEK 293 cell membranes expressing human SV2A. neurology.org |
Mechanistic Hypotheses of SV2A Modulation
The binding of Brivaracetam to SV2A is thought to modulate synaptic function, leading to its anticonvulsant effects. The precise mechanisms are still under investigation, but several hypotheses have been proposed.
Influence on Neurotransmitter Release and Synaptic Vesicle Cycling
A primary hypothesis is that Brivaracetam's interaction with SV2A influences the process of neurotransmitter release and synaptic vesicle cycling. researchgate.netnih.gov SV2A is involved in regulating synaptic exocytosis, the process by which synaptic vesicles release neurotransmitters into the synapse. nih.gov Brivaracetam, by binding to SV2A, is thought to modulate this process, leading to a reduction in the release of excitatory neurotransmitters. researchgate.net
Studies have shown that Brivaracetam can augment short-term synaptic depression, a phenomenon where the amount of neurotransmitter released decreases with repeated high-frequency stimulation. nih.gov This effect was found to be frequency- and concentration-dependent, with Brivaracetam being significantly more potent than Levetiracetam. nih.gov Furthermore, Brivaracetam has been shown to slow down the recycling of synaptic vesicles, which is the process of retrieving and refilling vesicles after neurotransmitter release. nih.govresearchgate.net By slowing this recycling process, Brivaracetam may limit the availability of release-ready vesicles, thereby reducing sustained high-frequency synaptic transmission. nih.gov
Role in Stabilizing Neuronal Activity and Preventing Hyperexcitability
Through its modulation of SV2A, Brivaracetam is believed to play a role in stabilizing neuronal activity and preventing the state of hyperexcitability that characterizes epileptic seizures. researchgate.net By reducing excessive neurotransmitter release, particularly of the excitatory neurotransmitter glutamate, Brivaracetam helps to dampen down the over-synchronization of neuronal firing that leads to seizures. researchgate.netnih.gov
Experimental studies have demonstrated that Brivaracetam can prevent the development of epileptiform activity in animal models of neurotrauma. researchgate.netnih.gov A single dose administered shortly after a traumatic brain injury was shown to significantly reduce the development of both spontaneous and evoked epileptiform discharges. nih.gov This suggests that by targeting SV2A early, Brivaracetam can interfere with the processes that lead to the establishment of a hyperexcitable state.
Unelucidated Aspects of SV2A Functional Contribution
Despite significant progress, the precise functional contribution of SV2A and the full consequences of its modulation by Brivaracetam are not yet completely understood. nih.govneurology.org While SV2A is known to be essential for normal synaptic function, its exact role in the intricate process of synaptic vesicle release and recycling remains an active area of research. nih.gov The differential effects of Brivaracetam and Levetiracetam on SV2A conformation suggest a complexity in the interaction that is not fully explained by a simple binding event. nih.govneurology.org The functional consequence of Brivaracetam inducing or stabilizing a different conformational state of SV2A compared to Levetiracetam is yet to be fully elucidated. neurology.org Further research is needed to unravel the complete molecular cascade that follows Brivaracetam's binding to SV2A and leads to its potent anticonvulsant effects. researchgate.net
Exploration of Secondary Molecular Interactions
Weak Modulation of Voltage-Gated Sodium Channels
Brivaracetam has been shown to exhibit inhibitory activity on neuronal voltage-gated sodium channels (VGSCs), acting as a partial antagonist. nih.gov Some studies suggest that this interaction may contribute to its antiepileptic effects. patsnap.comdrugbank.com
Research indicates that brivaracetam can modulate the fast-inactivated state of VGSCs. nih.govnih.gov In studies using rat primary cortical neurons, brivaracetam at low micromolar concentrations was initially reported to inhibit voltage-gated sodium currents by 65%. researchgate.net However, subsequent research indicated a weaker effect, with an inhibition of approximately 20-30%. nih.govresearchgate.net For instance, in N1E-115 neuroblastoma cells and primary cortical neurons, brivaracetam at concentrations of 100-300 μM reduced the sodium current (INa) by 30% and 21%, respectively. nih.gov
| Cell Type | Brivaracetam Concentration | Effect on Sodium Current (INa) | Reference |
|---|---|---|---|
| Rat Primary Cortical Neurons | Low (micromolar) | ~20-30% inhibition | nih.govresearchgate.net |
| N1E-115 Neuroblastoma Cells | 100-300 μM | 30% reduction | nih.gov |
| Primary Cortical Neurons | 100-300 μM | 21% reduction | nih.gov |
Indirect Effects on the Gamma-Aminobutyric Acid (GABA) System
Voltage-clamp experiments performed on primary cultures of mouse hippocampal neurons showed that even at a supratherapeutic concentration of 100 μM, brivaracetam had no direct effect on currents gated by GABAergic type A receptors. nih.gov However, it was observed to counteract the effects of negative modulators on these inhibitory receptors, an action also seen with levetiracetam. nih.gov This suggests an indirect modulatory role rather than a direct agonistic or antagonistic effect on the GABA receptor itself.
Absence of Significant Interaction with High-Voltage-Gated Calcium Channels and Ligand-Gated Receptors
In contrast to its weak interactions with sodium channels and indirect effects on the GABA system, brivaracetam does not appear to significantly interact with several other key ion channels and receptors.
Specifically, brivaracetam does not inhibit high-voltage-gated calcium channels. nih.gov This differentiates it from levetiracetam, which has been reported to have actions on these channels. nih.govnih.gov
Furthermore, extensive studies have demonstrated a lack of direct action on various ligand-gated ion channels. nih.gov Voltage-clamp experiments on mouse hippocampal neurons at a concentration of 100 μM showed that brivaracetam did not have any direct effect on currents gated by:
Glycine receptors
Kainate receptors
N-methyl-d-aspartate (NMDA) receptors
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors nih.govnih.gov
This lack of direct interaction with these excitatory and inhibitory postsynaptic receptors at therapeutic concentrations further supports the role of brivaracetam as a selective SV2A ligand. nih.gov
| Channel/Receptor | Interaction with Brivaracetam | Reference |
|---|---|---|
| High-Voltage-Gated Calcium Channels | No significant inhibition | nih.gov |
| Glycine Receptors | No direct effect on currents | nih.gov |
| Kainate Receptors | No direct effect on currents | nih.gov |
| NMDA Receptors | No direct effect on currents | nih.gov |
| AMPA Receptors | No direct effect on currents | nih.govnih.gov |
Preclinical Pharmacological Profile of Brivaracetam Alfar, 4s Isomer
Anticonvulsant Efficacy in Experimental Seizure Models
Broad-Spectrum Activity in Focal and Generalized Animal Models
Preclinical studies have consistently demonstrated that brivaracetam (B1667798) possesses broad-spectrum anticonvulsant activity. Its efficacy has been established in numerous experimental models that represent both focal and generalized seizures. nih.govnih.gov The compound has shown protective effects in rodent models of acute seizures, including those induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). nih.gov Furthermore, brivaracetam has demonstrated potent efficacy in models of chronic epilepsy, such as genetically epilepsy-prone rats and various kindling models, which simulate the progressive development of seizures and epilepsy. nih.govsgul.ac.uk This wide range of activity in diverse and well-established animal models suggests a robust potential for controlling different seizure types. nih.govnih.gov
Comparative Potency and Efficacy Against Levetiracetam (B1674943) in Animal Models
A key aspect of brivaracetam's preclinical profile is its superior potency compared to levetiracetam across a range of seizure models. nih.govnih.gov This increased potency is correlated with its significantly higher affinity for the SV2A protein. nih.govnih.gov In studies directly comparing the two compounds, brivaracetam consistently demonstrated greater anticonvulsant effects at lower doses. nih.gov For instance, brivaracetam showed higher potency in the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in mice, as well as in cornea-kindled mice. nih.gov It was also more potent in hippocampus-kindled rats and in the 6 Hz seizure model, which is considered a model for treatment-resistant partial seizures. nih.gov In some models, brivaracetam not only showed greater potency but also more complete seizure suppression than levetiracetam. nih.gov
| Animal Model | Seizure Type Simulated | Comparative Potency Finding | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Generalized tonic-clonic | Brivaracetam demonstrated higher potency than Levetiracetam. | nih.gov |
| Pentylenetetrazol (PTZ) | Generalized myoclonic/clonic | Brivaracetam demonstrated higher potency than Levetiracetam. | nih.gov |
| Hippocampus-Kindled Rats | Focal seizures with secondary generalization | Brivaracetam was more potent in suppressing seizures. | nih.gov |
| 6 Hz Seizure Model (mice) | Therapy-resistant focal seizures | Brivaracetam showed potent efficacy. | nih.gov |
| Lithium-Pilocarpine Model | Status epilepticus, temporal lobe epilepsy | Brivaracetam ameliorated acute seizures, whereas Levetiracetam showed effects in this model as well. | nih.govsemanticscholar.orgnih.gov |
Antiepileptogenic Potential in Preclinical Models
Beyond its anticonvulsant effects, which suppress existing seizures, brivaracetam has also been investigated for its antiepileptogenic potential—the ability to prevent or slow the development of epilepsy. Initial preclinical studies suggested that brivaracetam might have a greater antiepileptogenic potential than levetiracetam. nih.gov
In a rapid kindling model in rats, brivaracetam demonstrated an age-dependent antiepileptogenic effect by increasing the after-discharge threshold, a measure of brain excitability. sgul.ac.uk Another significant finding comes from a study using a controlled cortical impact (CCI) injury model in rats, a model for post-traumatic epilepsy. In this study, a single dose of brivaracetam administered up to 60 minutes after the traumatic brain injury significantly reduced the later development of post-traumatic epileptiform activity. nih.gov This was evidenced by an inhibition of both spontaneous and evoked epileptiform discharges in brain slices examined weeks after the injury. nih.gov These findings support the hypothesis that early intervention with brivaracetam could have a disease-modifying effect by interfering with the processes of epileptogenesis. nih.gov
Neurobiological Effects in In Vitro and Ex Vivo Systems
Modulation of Epileptiform Activity in Neuronal Cultures and Brain Slices
Ex vivo studies using brain tissue have provided further insight into brivaracetam's mechanism of action. In hippocampal brain slices from rodent epilepsy models, brivaracetam has been shown to modulate short-term synaptic activity and decrease abnormal spontaneous brain hyperactivity. nih.gov It appears to achieve this by slowing the recycling rate of synaptic vesicles, which would temper excessive neurotransmitter release. nih.gov
In organotypic slice cultures, a model that preserves the neural architecture, preparations can be made to exhibit epileptiform hyperexcitability. mdpi.com Studies on neocortical slices from rats that had sustained a traumatic brain injury showed that early administration of brivaracetam prevented the development of ictal-like burst discharges that would otherwise occur spontaneously or be evoked by electrical stimulation. nih.gov
Electrophysiological Studies on Neuronal Excitability
Patch-clamp electrophysiological studies have revealed that brivaracetam's effects extend beyond its primary interaction with SV2A, involving the direct modulation of various ion channels that are fundamental to neuronal excitability. nih.govsemanticscholar.orgncku.edu.tw While its primary mechanism is linked to SV2A, some studies suggest brivaracetam also weakly inhibits voltage-gated sodium channels, which are crucial for the generation of action potentials. patsnap.com
| Ion Channel / Current | Observed Effect of Brivaracetam | Functional Consequence | Reference |
|---|---|---|---|
| Voltage-gated Na+ current (INa) | Concentration-dependent inhibition | Reduces neuronal firing and action potential generation | nih.govsemanticscholar.orgnih.gov |
| M-type K+ current (IK(M)) | Inhibition | Modulates neuronal excitability | nih.govsemanticscholar.orgnih.govncku.edu.tw |
| Delayed-rectifier K+ current (IK(DR)) | Decrease | Alters action potential repolarization | nih.govsemanticscholar.orgnih.govncku.edu.tw |
| Large-conductance Ca2+-activated K+ channels (BK channels) | Increased open probability | Contributes to neuronal hyperpolarization | nih.govsemanticscholar.orgnih.govncku.edu.tw |
Pharmacodynamic Assessments in Non-Epilepsy Preclinical Models
Brivaracetam ((αR, 4S)-α-ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide) has been evaluated in various preclinical models beyond epilepsy to explore its broader pharmacodynamic profile. These investigations have primarily centered on conditions such as neuropathic pain and essential tremor.
In a murine model of neuropathic pain created by unilateral sciatic nerve cuffing, brivaracetam has shown significant efficacy in mitigating pain-related behaviors. nih.govucb.com Mechanical sensitivity in these studies was assessed using von Frey filaments. nih.govucb.com
Prophylactic and Therapeutic Efficacy
When administered as a prophylactic treatment immediately after the nerve injury, brivaracetam prevented the onset of allodynia. nih.govucb.com In a therapeutic context, where the treatment began after allodynia was already established, brivaracetam was successful in extinguishing this pain behavior. nih.govucb.com The observed anti-allodynic effects of brivaracetam are linked to a reduction in neuroinflammation and T-lymphocyte infiltration within the dorsal horn of the spinal cord. nih.govucb.com
| Treatment Approach | Compound | Dosing Regimen | Duration | Outcome on Mechanical Allodynia |
|---|---|---|---|---|
| Prophylactic | Brivaracetam | 10 mg/kg | 21 days | Prevented the development of allodynia nih.govucb.com |
| Prophylactic | Brivaracetam | 1 mg/kg | 21 days | Less effective than the 10 mg/kg dose nih.govucb.com |
| Therapeutic | Brivaracetam | 10 mg/kg | 28 days | Extinguished allodynia within 10 days nih.govucb.com |
| Therapeutic | Brivaracetam | 1 mg/kg | 63 days | Extinguished allodynia within six weeks nih.govucb.com |
The efficacy of brivaracetam has been assessed in the harmaline-induced tremor model in rodents, which is a well-established model for essential tremor. biorxiv.org Studies have indicated that brivaracetam is effective in this model. biorxiv.org This is in contrast to levetiracetam, which was found to have a minimal effect on tremors in the same model. biorxiv.org
To date, there is a lack of publicly available scientific literature on the evaluation of brivaracetam in preclinical models of mania.
Preclinical Pharmacokinetics and Biotransformation of Brivaracetam Alfar, 4s Isomer
Absorption and Distribution Characteristics in Preclinical Species
The absorption and distribution of Brivaracetam (B1667798) are marked by its rapid and extensive uptake into the systemic circulation and swift entry into the central nervous system.
Bioavailability Profile
Preclinical studies have demonstrated that Brivaracetam exhibits high oral bioavailability in several species. In both rats and dogs, the oral bioavailability is approximately 100%, indicating rapid and complete absorption from the gastrointestinal tract with minimal first-pass metabolism in these models tga.gov.aufda.gov. This near-complete bioavailability suggests that the route of administration has little impact on the systemic exposure in these species tga.gov.au.
In contrast, Cynomolgus monkeys exhibit a significantly lower oral bioavailability of less than 10% tga.gov.aufda.gov. This marked difference is attributed to a species-specific high first-pass extraction and extensive metabolism in the liver, rather than poor absorption tga.gov.aufda.gov.
| Species | Oral Bioavailability (%) | Reference |
|---|---|---|
| Rat | ~100 | tga.gov.aufda.gov |
| Dog | ~100 | tga.gov.aufda.gov |
| Cynomolgus Monkey | <10 | tga.gov.aufda.gov |
Brain Penetration Dynamics and SV2A Occupancy Rate
A key characteristic of Brivaracetam is its rapid and efficient penetration of the blood-brain barrier. Preclinical data consistently show a faster entry into the brain for Brivaracetam compared to its analogue, levetiracetam (B1674943) nih.govresearchgate.net. This is attributed to its higher lipophilicity scispace.com.
In rodent models, this rapid brain entry correlates with a faster onset of anticonvulsant activity nih.govresearchgate.net. Ex vivo binding studies in mice have shown that Brivaracetam reaches maximal occupancy of its target, SV2A, within 5 to 15 minutes after administration scispace.com. At therapeutically relevant doses, Brivaracetam occupies 80% to over 90% of SV2A in the brain scispace.com.
Positron emission tomography (PET) displacement studies in rhesus monkeys, using an SV2A PET tracer, have provided further evidence of its rapid brain access. These studies estimated the half-time for brain entry to be approximately 1 minute for Brivaracetam, significantly shorter than the estimated 28 minutes for levetiracetam neurology.org. This rapid target engagement is a distinguishing feature of Brivaracetam's preclinical profile nih.govresearchgate.net.
| Parameter | Species | Finding | Reference |
|---|---|---|---|
| Time to Maximal SV2A Occupancy | Mouse | 5-15 minutes | scispace.com |
| Estimated Brain Entry Half-Time | Rhesus Monkey | ~1 minute | neurology.org |
| SV2A Occupancy at Therapeutic Doses | General Preclinical | 80% to >90% | scispace.com |
Metabolism and Excretion Pathways in Preclinical Models
Brivaracetam is extensively metabolized, with the resulting metabolites being pharmacologically inactive. The primary routes of elimination are through metabolic transformation followed by renal excretion.
Primary Metabolic Pathways (Hydrolysis, Oxidation)
The biotransformation of Brivaracetam occurs primarily through two main metabolic pathways. The principal pathway is the hydrolysis of the acetamide (B32628) moiety, mediated by amidase enzymes, to form a carboxylic acid metabolite nih.govfda.goviajps.com.
A secondary, but also significant, pathway is the hydroxylation of the propyl side chain fda.goviajps.com. This oxidative reaction is primarily mediated by the cytochrome P450 isoenzyme CYP2C19 iajps.comnih.gov.
Metabolite Identification and Characterization
Three main metabolites of Brivaracetam have been identified in preclinical and clinical studies: the carboxylic acid metabolite, the hydroxy metabolite, and a subsequent hydroxy acid metabolite formed through further oxidation or hydrolysis fda.gov. Crucially, all three of these metabolites have been found to be pharmacologically inactive nih.govfda.gov.
Elimination Routes and Clearance in Preclinical Species
The elimination of Brivaracetam and its metabolites is predominantly through the kidneys. More than 95% of the administered dose is excreted in the urine within 72 hours nih.govfda.goviajps.com. Of the excreted dose, less than 10% is the unchanged parent compound, underscoring the significance of metabolism in its clearance nih.govfda.goviajps.com. The carboxylic acid metabolite is a major component found in urine, accounting for a significant portion of the excreted dose fda.gov. Fecal excretion represents a minor route of elimination, accounting for less than 1% of the dose fda.goviajps.com.
The terminal plasma half-life of Brivaracetam is generally short in preclinical species. For instance, in rats, the half-life is approximately 2 hours.
| Parameter | Details | Reference |
|---|---|---|
| Primary Route of Excretion | Urine | nih.govfda.goviajps.com |
| Total Urinary Excretion (% of dose in 72h) | >95% | nih.govfda.goviajps.com |
| Unchanged Drug in Urine (% of dose) | <10% | nih.govfda.goviajps.com |
| Fecal Excretion (% of dose) | <1% | fda.goviajps.com |
Pharmacokinetic Interactions in Preclinical Studies
Brivaracetam (alfaR, 4S)-Isomer, hereafter referred to as Brivaracetam, exhibits a low propensity for pharmacokinetic interactions based on comprehensive preclinical evaluations. These studies have investigated its effects on various drug-metabolizing enzymes and transporters, as well as the influence of enzyme inducers on its own pharmacokinetic profile.
Minimal Interactions with Drug-Metabolizing Enzymes and Transporters
Preclinical in vitro studies have demonstrated that Brivaracetam has a limited potential to inhibit or induce major cytochrome P450 (CYP) enzymes at clinically relevant concentrations. This suggests a low risk of altering the metabolism of co-administered drugs that are substrates for these enzymes nih.govnih.gov.
Similarly, investigations into its interaction with key drug transporters have revealed minimal inhibitory effects. Brivaracetam is not a significant inhibitor of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), or multidrug resistance-associated protein 2 (MRP2) nih.gov. This indicates that Brivaracetam is unlikely to interfere with the transport of other drugs that are substrates of these important efflux transporters.
The following table summarizes the in vitro inhibitory potential of Brivaracetam on various enzymes and transporters.
| Enzyme/Transporter | Finding |
| Cytochrome P450 Enzymes | |
| CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 3A4 | Not expected to cause clinically important inhibition. |
| CYP2C19 | Showed some direct inhibition in initial screening, with further evaluation determining an IC50. |
| Drug Transporters | |
| P-glycoprotein (P-gp), BCRP, MRP2 | Failed to show polarized transport, suggesting no substrate activity. |
| OAT3 | Inhibition observed with a determined IC50. |
| BSEP, MATE1, MATE2-K, OAT1, OCT1, OCT2, OATP1B1, OATP1B3 | No or only moderate inhibition observed. |
This table is based on data from preclinical in vitro studies.
Potential for Enzyme Inducer Modulation of Pharmacokinetics in Animal Models
While Brivaracetam itself has a low potential to cause drug-drug interactions, its own pharmacokinetic profile can be influenced by potent enzyme-inducing agents. Preclinical evidence, supported by clinical observations, indicates that strong inducers of metabolizing enzymes can lead to a reduction in Brivaracetam plasma concentrations nih.govresearchgate.net.
For instance, co-administration with potent inducers such as rifampicin (B610482) has been shown to decrease Brivaracetam exposure. This is primarily attributed to the induction of CYP enzymes responsible for Brivaracetam's metabolism nih.gov. Similarly, antiepileptic drugs that are strong enzyme inducers, like carbamazepine, have been observed to modestly lower Brivaracetam plasma levels researchgate.net.
The table below illustrates the observed effect of enzyme inducers on Brivaracetam plasma concentrations from non-animal preclinical models and clinical studies, as specific data from animal models was not available in the reviewed literature.
| Inducing Agent | Effect on Brivaracetam |
| Rifampicin | Reduces plasma levels by approximately 45% due to induction of CYP2C19. nih.gov |
| Carbamazepine | Decreased Area Under the Curve (AUC) by 29%. researchgate.net |
This table presents data from in vitro and clinical studies, reflecting the potential impact of enzyme inducers on Brivaracetam pharmacokinetics.
Structure Activity Relationships Sar and Synthetic Chemistry of Brivaracetam Alfar, 4s Isomer
Elucidation of Key Structural Features for SV2A Binding
Brivaracetam's efficacy as an antiepileptic drug is intrinsically linked to its precise interaction with the synaptic vesicle protein 2A (SV2A). This binding is characterized by high affinity and selectivity, which distinguishes it from its predecessor, Levetiracetam (B1674943). The key to Brivaracetam's enhanced binding lies in specific structural modifications that optimize its interaction with the SV2A binding pocket.
Cryo-electron microscopy has revealed that Brivaracetam (B1667798), like Levetiracetam, occupies the putative substrate-binding site of SV2A in an outward-open conformation. However, a critical difference is the presence of a propyl group on the γ-lactam ring of Brivaracetam. This alkyl extension facilitates additional van der Waals interactions with key amino acid residues within the SV2A binding site, namely Tyr461 and Ile663. These supplementary contacts are credited with the 15- to 30-fold higher binding affinity of Brivaracetam for SV2A compared to Levetiracetam.
Furthermore, studies involving allosteric modulators of SV2A suggest that Brivaracetam and Levetiracetam interact with the protein in a differential manner, possibly inducing or stabilizing distinct conformational states of the SV2A protein. This nuanced interaction may contribute to the differing pharmacological profiles observed between the two molecules. Mutagenesis studies have identified several amino acid residues as crucial for the binding of both drugs, including W300F, F277A, G303A, F658A, Y462A, W666A, I663A, D670A, and V661A. However, mutations at K694, I273, and S294 have been shown to selectively impact the effect of an allosteric modulator on Levetiracetam binding, with no effect on the modulation of Brivaracetam binding, further supporting the notion of distinct binding modes.
Rational Design and Optimization of Racetam Analogs
The development of Brivaracetam is a prime example of a successful rational drug design program. Building upon the established, albeit moderate, affinity of Levetiracetam for SV2A, researchers at UCB Pharma embarked on an extensive screening campaign, synthesizing and evaluating approximately 12,000 racetam analogs. The primary objective was to identify a compound with superior binding affinity for SV2A and an improved pharmacological profile.
This systematic exploration led to the discovery of Brivaracetam, a molecule that retains the core pyrrolidone acetamide (B32628) scaffold of Levetiracetam but incorporates a crucial structural modification: an n-propyl group at the 4-position of the pyrrolidone ring. This seemingly subtle addition proved to be the determining factor in significantly enhancing the molecule's affinity for SV2A. The design strategy was centered on optimizing the ligand's fit within the SV2A binding pocket. The introduction of the propyl group facilitated increased hydrophobic interactions with the protein, resulting in a more stable and potent drug-receptor complex.
The success of this rational design approach is highlighted by Brivaracetam's approximately 20-fold higher affinity for SV2A compared to Levetiracetam. This marked improvement in binding affinity is a direct consequence of the targeted optimization of the racetam scaffold, underscoring the power of structure-based drug design in the development of more potent and selective therapeutic agents.
Stereochemical Considerations in Synthesis
The biological activity of Brivaracetam is critically dependent on its specific stereochemistry, designated as the (αR, 4S)-isomer. This stereochemical precision is a crucial consideration in the synthetic process, as other stereoisomers exhibit significantly lower affinity for SV2A and, consequently, reduced therapeutic efficacy. The absolute configuration of the two stereocenters—the α-carbon of the acetamide side chain and the 4-position of the pyrrolidone ring—is paramount for optimal interaction with the chiral environment of the SV2A binding site. Therefore, synthetic routes must be meticulously designed to control the formation of these stereocenters, ensuring the production of the desired (αR, 4S)-isomer with high enantiomeric and diastereomeric purity. The main challenge in the synthesis of Brivaracetam is the stereocontrolled installation of the stereocenter at C4.
Novel Synthetic Methodologies and Chemical Routes
The demand for enantiomerically pure Brivaracetam has spurred the development of various novel synthetic methodologies and chemical routes. These strategies aim to achieve high yields and stereoselectivity while also considering economic and environmental factors.
Stereoselective Synthesis Approaches
A key challenge in the synthesis of Brivaracetam is the establishment of the two contiguous stereocenters. Several stereoselective approaches have been developed to address this challenge. One common strategy involves the use of chiral pool starting materials, such as (S)-2-aminobutyramide, to introduce one of the chiral centers.
Another approach utilizes asymmetric catalysis to induce the desired stereochemistry. For instance, a highly stereoselective synthetic route developed by UCB Pharma employs Sharpless asymmetric dihydroxylation of pent-1-ene using AD Mix-β as the catalyst. More recently, an enantioselective photochemical Giese addition, promoted by visible light and a chiral bifunctional photocatalyst, has been reported. This method, which can be performed under continuous flow conditions for improved efficiency and scalability, represents a modern approach to asymmetric synthesis.
Other stereoselective strategies include:
The use of a MacMillan asymmetric catalyst to promote the enantioselective reaction between diethyl bromomalonate and pentanal.
Desymmetrization of 3-propylpentanedioic acid followed by chiral resolution to obtain an enantiopure intermediate.
Employing a chiral oxazolidin-2-one auxiliary to direct a stereocontrolled alkylation.
Chemical resolution using (R)-phenethylamine or S-phenylethylamine.
Biocatalytic resolution using proteases to resolve a racemic β-carboxyl tert-butyl ester intermediate.
Green Chemistry and Economic Synthesis Strategies
In addition to stereoselectivity, modern synthetic strategies for Brivaracetam increasingly focus on the principles of green chemistry and economic viability. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and developing more atom-economical reaction pathways. A notable example is the development of a solvent-free lactamization method, which involves a one-step condensation of amines with a chiral α-carboxyethyl-β-propyl butyrolactone under neat conditions.
Advanced Research Methodologies and Analytical Techniques for Brivaracetam Alfar, 4s Isomer
Radioligand Binding Assays for SV2A Target Engagement
Radioligand binding assays are fundamental in quantifying the affinity of Brivaracetam (B1667798) for its molecular target, SV2A. These assays utilize a radiolabeled molecule that specifically binds to SV2A, allowing researchers to measure how effectively Brivaracetam displaces it. This displacement is indicative of Brivaracetam's binding affinity, typically expressed as the inhibition constant (Ki).
A key radioligand employed in these studies is [³H]UCB 30887, which exhibits high specificity for SV2A. Through competitive binding assays using this radioligand on rat brain membranes, the affinity of Brivaracetam for SV2A has been precisely determined. These studies have consistently demonstrated that Brivaracetam possesses a significantly higher affinity for SV2A compared to its predecessor, levetiracetam (B1674943).
| Parameter | Value | Tissue Source | Radioligand |
| Ki | 0.039 µM | Rat cerebral cortex membranes | [³H]UCB 30887 |
In Vitro and Ex Vivo Pharmacological Screening Platforms
In vitro and ex vivo pharmacological screening platforms are crucial for understanding the functional consequences of Brivaracetam's interaction with SV2A. These controlled environments allow for detailed investigation of its effects on neuronal function.
In vitro studies often employ audiogenic seizure-susceptible mice to assess anticonvulsant activity. In these models, Brivaracetam has shown potent protection against seizures. Furthermore, in vitro models have been used to explore its effects on neurotransmitter release.
Ex vivo binding assays on brain tissue from animals treated with Brivaracetam provide a link between administered dose and target engagement in a physiological context. These studies help in understanding the relationship between plasma concentration and SV2A occupancy in the brain.
Advanced Imaging Techniques for Brain Distribution and Target Occupancy (e.g., PET)
Advanced imaging techniques, particularly Positron Emission Tomography (PET), have enabled the non-invasive visualization and quantification of Brivaracetam's distribution in the brain and its occupancy of the SV2A target in living organisms, including humans. This methodology provides critical insights into the drug's ability to reach its site of action and engage its target.
For these studies, a PET radiotracer with high affinity for SV2A, such as [¹¹C]UCB-J, is administered. The subsequent administration of Brivaracetam displaces the radiotracer, and the degree of this displacement allows for the calculation of SV2A occupancy. PET imaging has revealed that Brivaracetam rapidly penetrates the brain and achieves a high degree of SV2A occupancy at clinically relevant doses. This high target engagement is believed to be a key factor in its potent anticonvulsant effects.
| Imaging Technique | Radiotracer | Key Finding |
| Positron Emission Tomography (PET) | [¹¹C]UCB-J | Rapid brain penetration and high SV2A target occupancy. |
Electrophysiological and Neurotransmitter Release Measurement Techniques
Electrophysiological techniques are vital for dissecting the impact of Brivaracetam on neuronal activity and synaptic transmission. Patch-clamp recordings in cultured neurons or brain slices allow for the detailed examination of Brivaracetam's effects on ion channels and synaptic currents. These studies have contributed to understanding how its binding to SV2A ultimately modulates neuronal excitability.
Techniques for measuring neurotransmitter release, such as in vivo microdialysis and in vitro perfusion of brain slices, have provided direct evidence of Brivaracetam's role in modulating the release of neurotransmitters like glutamate. By interacting with SV2A, Brivaracetam can curtail excessive neurotransmitter release, a critical factor in the pathophysiology of epilepsy.
Chromatographic and Spectroscopic Methods for Quantification in Biological Matrices
The accurate quantification of Brivaracetam in various biological matrices, including plasma, serum, and cerebrospinal fluid, is essential for pharmacokinetic and toxicokinetic analyses. High-performance liquid chromatography (HPLC) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for this purpose due to their high sensitivity and selectivity.
These robust analytical methods enable the precise measurement of Brivaracetam concentrations, which is fundamental for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. Validated LC-MS/MS methods have been developed for the simultaneous determination of Brivaracetam alongside other antiepileptic drugs in human plasma, facilitating therapeutic drug monitoring and clinical research.
| Analytical Technique | Biological Matrix | Key Features |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Plasma | High sensitivity and selectivity for simultaneous quantification with other antiepileptic drugs. |
| High-Performance Liquid Chromatography (HPLC) | Plasma, Serum, Cerebrospinal Fluid | Robust and accurate for pharmacokinetic studies. |
Q & A
Q. How can researchers optimize Brivaracetam’s analytical validation in complex biological matrices?
Q. What ethical considerations arise when designing non-interventional Brivaracetam studies with anonymized data?
- Methodological Answer: Submit protocols to ethics committees for waiver of informed consent, justifying retrospective data collection under GDPR/IRB exemptions. Ensure data controllers anonymize identifiers (e.g., pseudonymization) and restrict access to authorized personnel .
Tables
Table 1: Key PK Parameters of this compound
| Parameter | Value (Adults) | Value (Pediatrics) | Source |
|---|---|---|---|
| CL/F (L/h) | 3.2 ± 0.8 | 2.1 ± 0.6* | |
| V/F (L) | 48 ± 12 | 32 ± 10* | |
| Tmax (h) | 1.0–2.0 | 1.5–3.0 | |
| *Allometrically scaled from adult data. |
Table 2: Comparative Efficacy of Brivaracetam in Real-World Cohorts
| Study | 6-Month ≥50% Responder Rate | 1-Year Retention Rate |
|---|---|---|
| EXPERIENCE Pooled | 32% | 71% |
| Cenobamate Comparison | 28% | 48% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
